

# An In-depth Technical Guide to Tantalum Pentafluoride (CAS 7783-71-3)

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## Compound of Interest

Compound Name: *Tantalum pentafluoride*

Cat. No.: *B1583385*

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## Abstract

Tantalum (V) fluoride ( $\text{TaF}_5$ ), CAS number 7783-71-3, is a highly reactive and versatile inorganic compound. This white, crystalline solid is a potent Lewis acid and a key precursor in the synthesis of various tantalum-containing materials. Its applications span across catalysis, materials science, and electronics. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of **Tantalum pentafluoride**. It includes detailed experimental protocols, safety and handling procedures, and an exploration of its relevance in fields pertinent to drug development, such as the synthesis of bioactive tantalum complexes and the fabrication of biocompatible materials.

## Chemical and Physical Properties

**Tantalum pentafluoride** is an off-white crystalline powder that is highly sensitive to moisture. [1][2] It readily hydrolyzes in the presence of water to form hydrofluoric acid (HF) and tantalum oxyfluoride species.[1] In the solid state, it exists as a tetramer, with four  $\text{TaF}_6$  octahedral centers linked by bridging fluoride atoms.[3] In the gaseous phase, it is a monomer with a trigonal bipyramidal structure.[3]

Property	Value	References
CAS Number	7783-71-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	TaF <sub>5</sub>	<a href="#">[3]</a>
Molecular Weight	275.94 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Off-white crystalline powder	<a href="#">[1]</a>
Density	4.74 g/cm <sup>3</sup> at 25 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	96.8 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	229.5 °C	<a href="#">[1]</a> <a href="#">[3]</a>
Solubility	Decomposes in water. Soluble in concentrated and fuming nitric acid, carbon disulfide, and carbon tetrachloride.	

## Synthesis and Purification

High-purity **Tantalum pentafluoride** (≥99.9%) is crucial for many of its applications. The primary synthesis routes involve direct fluorination or halide exchange, followed by purification, typically by sublimation.

## Experimental Protocol: Direct Fluorination of Tantalum Metal

This method involves the direct reaction of tantalum metal with fluorine gas at elevated temperatures.[\[1\]](#)[\[3\]](#)

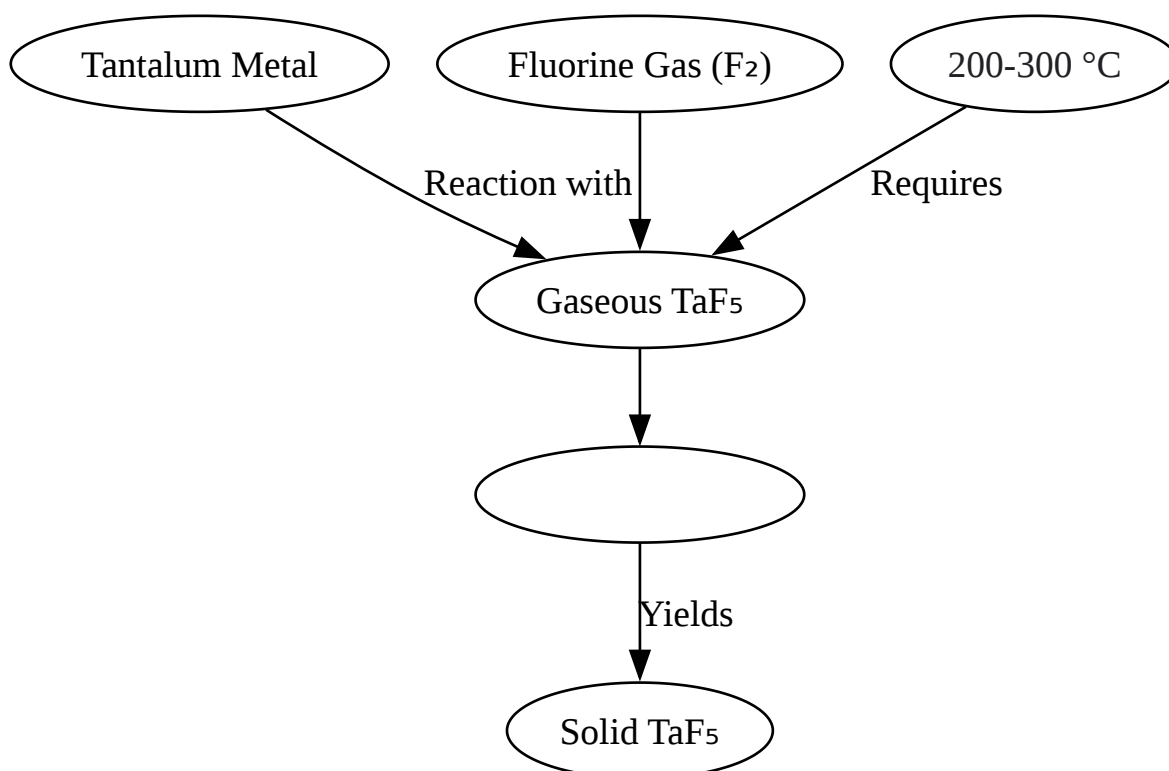
Materials:

- Tantalum metal powder or foil
- Fluorine gas (F<sub>2</sub>)
- Inert carrier gas (e.g., Nitrogen or Argon)

- Reaction vessel made of a fluorine-resistant material (e.g., Monel or Nickel)
- Condenser

Procedure:

- Place the tantalum metal in the reaction vessel.
- Purge the system with an inert gas to remove air and moisture.
- Introduce a controlled flow of fluorine gas, diluted with the inert carrier gas.
- Gradually heat the reaction vessel to 200-300 °C.[1]
- The volatile **Tantalum pentafluoride** that forms is carried by the gas stream to a condenser.
- Cool the condenser to collect the solid TaF<sub>5</sub>.
- Handle the product under an inert and dry atmosphere.



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Caption: General workflow for a Friedel-Crafts reaction using a Lewis acid catalyst.

## Materials Science: Thin Film Deposition

**Tantalum pentafluoride** is a volatile precursor for the deposition of tantalum-containing thin films, such as tantalum oxide ( $\text{Ta}_2\text{O}_5$ ) and tantalum nitride ( $\text{TaN}$ ), via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). <sup>[2][4]</sup> These films have applications in microelectronics as dielectric layers and barrier materials.

Experimental Protocol: Atomic Layer Deposition of Tantalum Oxide (Representative)

This protocol is based on the general principles of ALD using a metal halide precursor.

Equipment:

- Atomic Layer Deposition (ALD) reactor
- Substrate (e.g., silicon wafer)
- **Tantalum pentafluoride** precursor source
- Oxygen source (e.g., water vapor, ozone)
- Inert purge gas (e.g., nitrogen)

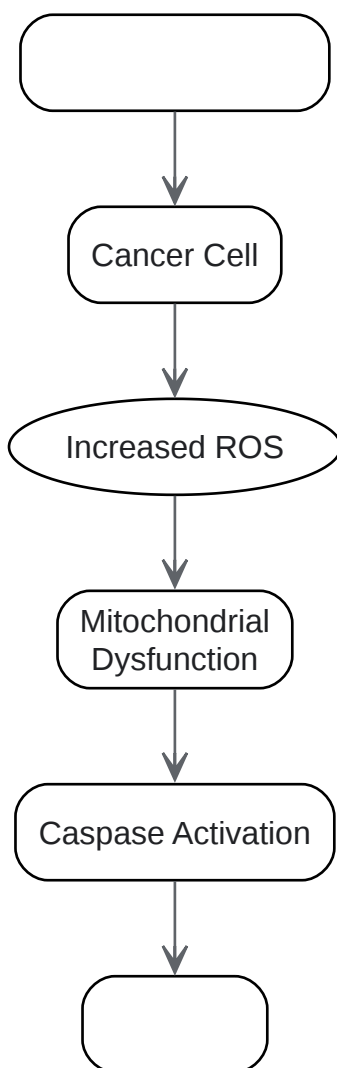
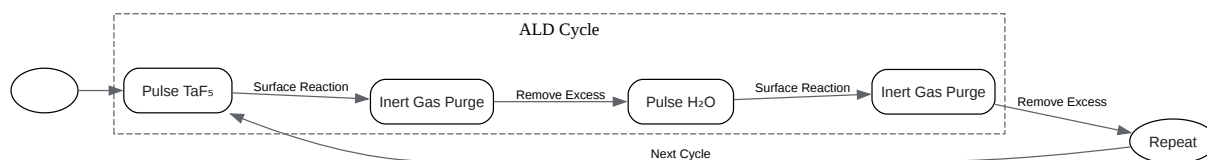
Procedure:

- Place the substrate in the ALD reactor chamber.
- Heat the substrate to the desired deposition temperature (e.g., 150-350 °C).
- Heat the **Tantalum pentafluoride** source to achieve sufficient vapor pressure.
- ALD Cycle: a. Pulse A: Introduce a pulse of **Tantalum pentafluoride** vapor into the reactor. The  $\text{TaF}_5$  will react with the substrate surface in a self-limiting manner. b. Purge 1: Purge the reactor with an inert gas to remove any unreacted  $\text{TaF}_5$  and byproducts. c. Pulse B: Introduce a pulse of the oxygen source (e.g., water vapor). This will react with the surface-

adsorbed tantalum species to form a layer of tantalum oxide. d. Purge 2: Purge the reactor with the inert gas to remove unreacted oxygen source and byproducts.

- Repeat the ALD cycle until the desired film thickness is achieved. The film thickness is precisely controlled by the number of cycles.

#### ALD Cycle for Tantalum Oxide Deposition



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